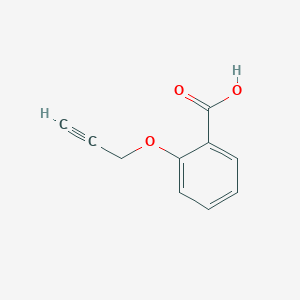

2-(Prop-2-yn-1-yloxy)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-ynoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSHQLNZKYWYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376931 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55582-31-5 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 2 Prop 2 Yn 1 Yloxy Benzoic Acid

Established Synthetic Routes to 2-(Prop-2-yn-1-yloxy)benzoic Acid

The primary methods for synthesizing this compound revolve around the formation of an ether linkage to the phenolic hydroxyl group of salicylic (B10762653) acid.

Etherification Strategies (e.g., Williamson Ether Synthesis)

The most common and direct route to this compound is the Williamson ether synthesis. rsc.orggoogle.com This venerable yet highly effective method involves the reaction of a deprotonated alcohol, in this case, the phenoxide of salicylic acid, with an alkyl halide, propargyl bromide. rsc.orgchem-station.com The reaction is an SN2 (bimolecular nucleophilic substitution) process where the nucleophilic phenoxide ion attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group. rsc.org

The general reaction scheme proceeds by first treating 2-hydroxybenzoic acid with a base to generate the more nucleophilic phenoxide. This is typically followed by the addition of propargyl bromide. Common bases used for this purpose include potassium carbonate (K₂CO₃), which is favored for its moderate reactivity and ease of handling. semanticscholar.orgmdpi.com The reaction is generally carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), often under reflux conditions to drive the reaction to completion. chem-station.commdpi.com Polar aprotic solvents are ideal as they solvate the cation of the base, leaving the anion (phenoxide) more available for nucleophilic attack, thus promoting the SN2 mechanism. sigmaaldrich.com

Functional Group Interconversion Approaches

While direct etherification is dominant, functional group interconversion (FGI) represents an alternative strategic approach. One notable example involves starting with a precursor where the carboxylic acid is protected as an ester, such as methyl salicylate (B1505791) (methyl 2-hydroxybenzoate). The Williamson etherification is performed on the ester to yield methyl 2-(prop-2-yn-1-yloxy)benzoate. Subsequently, the methyl ester is hydrolyzed (saponified) under basic conditions, followed by acidification, to reveal the free carboxylic acid, yielding the final product. This two-step approach can sometimes offer advantages in terms of solubility, purification, and preventing potential side reactions involving the carboxylic acid group under the etherification conditions.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. The choice of base, solvent, temperature, and stoichiometry of reactants are all critical factors.

Studies on the synthesis of similar propargyloxy derivatives have shown that potassium carbonate is a highly effective base. semanticscholar.orgsigmaaldrich.com The amount of base is also crucial; using multiple equivalents can significantly improve reaction rates and yields. For instance, increasing the equivalents of K₂CO₃ has been shown to be essential for the successful propargylation of less reactive phenols. semanticscholar.org

The choice of solvent plays a significant role in the reaction outcome. Acetone and DMF are commonly used polar aprotic solvents that facilitate SN2 reactions. chem-station.comsigmaaldrich.com In some cases, the reaction proceeds with higher yields when conducted under reflux conditions, indicating that thermal energy is required to overcome the activation barrier. semanticscholar.org For example, one study noted a 74% yield for a related compound when the reaction was carried out in acetone with K₂CO₃ under reflux for 5 hours. semanticscholar.org In contrast, attempting the same reaction at room temperature in a different solvent system (THF with LiH) produced no product, highlighting the importance of both solvent and temperature. semanticscholar.org

The table below summarizes findings from optimization studies on related propargyl ether syntheses, which are instructive for the synthesis of the title compound.

| Reactant | Base (Equivalents) | Solvent | Temperature | Time | Yield (%) | Reference |

| 2-Bromo-4-methyl phenol (B47542) | K₂CO₃ (2 eq.) | Acetone | Reflux | 5h | 74 | semanticscholar.org |

| 1-Nitro-4-phenol | K₂CO₃ (3.5 eq.) | Acetone | Reflux | 5h | 76 | semanticscholar.org |

| 1-Nitro-4-phenol | K₂CO₃ (3.5 eq.) | Acetone | Room Temp | 16h | 53 | semanticscholar.org |

| Naphthalene-1-ol | K₂CO₃ (3.5 eq.) | Acetone | Not Specified | 15h | 71 | semanticscholar.org |

| Naphthalene-2-ol | K₂CO₃ (3.5 eq.) | Acetone | Room Temp | 16h | 73 | semanticscholar.org |

This interactive table summarizes reaction conditions for the synthesis of various propargyloxy derivatives, providing insights into optimizing the synthesis of this compound.

Green Chemistry Principles in Synthetic Design

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. Key principles include waste prevention, maximizing atom economy, using safer solvents and reagents, and improving energy efficiency.

In the context of the Williamson ether synthesis, green approaches could involve:

Safer Solvents: While effective, solvents like DMF have toxicity concerns. Exploring greener alternatives such as acetone (which is less hazardous) or even solvent-free conditions could significantly improve the environmental profile of the synthesis.

Energy Efficiency: Traditional refluxing requires significant energy input. Alternative heating methods like microwave irradiation could dramatically reduce reaction times and energy consumption, a key tenet of green chemistry. researchgate.net

Atom Economy: The Williamson ether synthesis itself has a reasonable atom economy, but the formation of salt byproducts is inherent. Optimizing reactions to use catalytic amounts of a base, if possible, or using a base that is easily recycled would be beneficial.

Renewable Feedstocks: While not immediately applicable to the core reagents (salicylic acid and propargyl bromide), a broader green chemistry perspective would encourage the sourcing of these starting materials from renewable resources where feasible.

Chemo- and Regioselectivity in Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of this compound. The starting material, salicylic acid, possesses two potentially reactive functional groups: a phenolic hydroxyl group and a carboxylic acid group.

Chemoselectivity: In the Williamson ether synthesis, the reaction must selectively occur at the oxygen of the hydroxyl group rather than the oxygens of the carboxylic acid. Under basic conditions (like with K₂CO₃), the phenolic proton is significantly more acidic than the carboxylic acid proton is nucleophilic. The base deprotonates the phenol to form a phenoxide, which is a potent nucleophile. The carboxylate anion, which is also formed, is a much weaker nucleophile due to resonance delocalization, and thus does not effectively compete in the SN2 reaction with propargyl bromide. This inherent difference in nucleophilicity ensures high chemoselectivity for O-alkylation of the phenolic group.

Regioselectivity: This becomes a challenge when using starting materials with multiple hydroxyl groups. For example, the direct propargylation of gentisic acid (2,5-dihydroxybenzoic acid) can lead to a mixture of products, including the desired 5-O-propargyl ether and the undesired 2-O-propargyl ether, demonstrating a lack of complete regioselectivity. To overcome this, a protecting group strategy or the use of advanced precursors is often necessary.

Design of Advanced Synthetic Precursors

To address challenges like regioselectivity or to introduce the propargyl group as part of a more complex synthetic sequence, the design of advanced precursors is employed. A key strategy is the use of protecting groups.

For instance, to ensure selective propargylation at a specific position on a poly-hydroxylated benzoic acid, all other hydroxyl groups could be protected with a group like benzyl (B1604629) or silyl (B83357) ethers. After the selective propargylation of the free hydroxyl group, the protecting groups can be removed in a subsequent step.

Another advanced approach involves modifying the carboxylic acid itself. Starting with the methyl ester of a hydroxybenzoic acid, as mentioned in section 2.1.2, is a form of using an advanced precursor. This strategy can improve solubility and prevent unwanted side reactions. For example, the synthesis of 2-hydroxy-5-(propargyloxy)benzoic acid is best achieved by the selective 5-O-propargylation of methyl gentisate, followed by saponification of the ester. This highlights how a precursor design (using the methyl ester) enables a selective transformation that is difficult to achieve on the parent acid directly.

Chemical Transformations and Reactivity Studies of 2 Prop 2 Yn 1 Yloxy Benzoic Acid

Alkyne Functional Group Reactivity

The terminal alkyne moiety (prop-2-yn-1-yloxy group) is a highly versatile functional group, amenable to a wide array of chemical transformations. Its reactivity is central to the application of 2-(Prop-2-yn-1-yloxy)benzoic acid as a molecular linker and building block.

Click Chemistry Reactions for Material Synthesis

The terminal alkyne of this compound is ideally suited for "click" chemistry, a set of reactions known for their high efficiency, reliability, and biocompatibility. These reactions are fundamental to its use in materials science for creating functionalized polymers and surfaces.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This is the most prominent click reaction, where the terminal alkyne reacts with an azide-functionalized molecule or material in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage. The propargyl group on this compound exhibits reactivity in CuAAC reactions, which is a key feature for its application in bioconjugation and the synthesis of complex probes. While this compound is used as a building block for such applications, specific studies detailing its use in the synthesis of large-scale materials are not extensively documented. Conceptually, it can be used to functionalize azide-containing polymers or surfaces.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): To circumvent the potential toxicity of copper catalysts in biological systems, SPAAC was developed. This reaction involves a strained cyclooctyne (B158145) that reacts spontaneously with an azide (B81097) without the need for a metal catalyst. While the terminal alkyne in this compound is not strained, it can be reacted with molecules that contain a strained cyclooctyne to form a triazole product.

The following table illustrates potential click chemistry applications for functionalizing materials with this compound.

| Reaction Type | Reactant 1 | Reactant 2 | Product Linkage | Potential Application |

| CuAAC | This compound | Azide-functionalized polymer | 1,4-disubstituted 1,2,3-triazole | Surface functionalization, synthesis of functional polymers |

| SPAAC | Azide-modified this compound | Cyclooctyne-functionalized material | 1,2,3-triazole | Biocompatible material modification |

Hydration and Hydroamination Reactions

The terminal alkyne is susceptible to addition reactions across the triple bond.

Hydration: In the presence of a catalyst (often mercury or gold salts), water can add across the alkyne to form an enol intermediate, which rapidly tautomerizes to the more stable ketone. For this compound, this would result in the formation of a 2-((2-oxopropoxy)carbonyl)benzoic acid.

Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by various transition metals to yield enamines or imines.

While these reactions are standard for terminal alkynes, specific studies detailing the hydration and hydroamination of this compound are not prominently featured in the scientific literature.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Beyond the [3+2] cycloaddition seen in click chemistry, alkynes can participate in other cycloaddition reactions.

Diels-Alder Reaction: As a dienophile, the alkyne can react with a conjugated diene in a [4+2] cycloaddition to form a cyclohexadiene derivative.

[2+2] Cycloadditions: Photochemically or under specific catalytic conditions, the alkyne can react with an alkene to form a highly strained cyclobutene (B1205218) ring.

Detailed investigations into the participation of this compound in these specific cycloaddition reactions have not been widely reported.

Alkyne Metathesis and Polymerization

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group on the benzene (B151609) ring is a classic functional group in organic chemistry, primarily serving as a handle for conjugation through the formation of esters and amides.

Esterification and Amidation Reactions for Conjugation

The primary role of the carboxylic acid moiety in this compound is to serve as an attachment point for other molecules, such as biomolecules, fluorophores, or other chemical probes.

Esterification: The carboxylic acid can be reacted with an alcohol in the presence of an acid catalyst or using coupling agents (like dicyclohexylcarbodiimide, DCC) to form an ester linkage. This is a common strategy for attaching the molecule to substrates bearing hydroxyl groups.

Amidation: Similarly, reaction with a primary or secondary amine, typically facilitated by a coupling agent to form an activated ester intermediate, yields a stable amide bond. This is a widely used method for bioconjugation to proteins and peptides via their lysine (B10760008) side chains or N-terminus.

These conjugation reactions are fundamental to the use of this compound as a linker, where the carboxylic acid provides one point of attachment and the alkyne provides a second, orthogonal handle for further functionalization via click chemistry.

Decarboxylation Pathways and Derivatives

The decarboxylation of this compound, a derivative of salicylic (B10762653) acid, presents an intriguing area of study in organic synthesis. While direct decarboxylation of salicylic acid to phenol (B47542) and carbon dioxide typically requires high temperatures, around 200–230°C, the presence of the propargyl ether group introduces new possibilities and potential reaction pathways. stackexchange.comyoutube.comyoutube.com The reaction is often conducted in a high-boiling solvent like benzoic acid itself. stackexchange.com

The mechanism of decarboxylation can be influenced by substituents on the aromatic ring. Electron-donating groups, for instance, can increase the rate of decarboxylation by enhancing the electron density on the carbon atom attached to the carboxyl group, which is thought to facilitate a bimolecular mechanism involving a proton attack. stackexchange.com

In the case of this compound, the reaction can proceed via several pathways. One possibility is a radical decarboxylation. Studies have shown that benzoic acids can undergo decarboxylation under radical conditions, for example, through the use of peroxyl radicals generated from the thermal decomposition of compounds like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). rsc.orgnih.gov This process is dependent on factors such as temperature and the concentration of the radical initiator. nih.gov Another modern approach involves photoinduced ligand-to-metal charge transfer (LMCT) in copper benzoates, enabling decarboxylative hydroxylation at significantly milder temperatures (e.g., 35°C) to produce phenols. nih.gov

The derivatives resulting from the decarboxylation of this compound are of significant interest. The primary product expected from simple decarboxylation is 1-(prop-2-yn-1-yloxy)benzene. This resulting aryl propargyl ether is a valuable synthetic intermediate. The terminal alkyne functionality is particularly useful for further transformations, such as in "click chemistry" reactions like the Huisgen 1,3-dipolar cycloaddition to form triazoles. semanticscholar.org

Derivatization for Supramolecular Building Blocks

The unique bifunctional nature of this compound, possessing both a carboxylic acid group and a terminal alkyne, makes it an excellent candidate for the design and synthesis of supramolecular building blocks. These building blocks can self-assemble into larger, well-defined architectures through non-covalent interactions.

The carboxylic acid moiety is a classic functional group for forming robust hydrogen-bonding networks. It can participate in well-established synthons, such as the carboxylic acid⋯pyridine and carboxylic acid⋯amide interactions, which are fundamental in crystal engineering for constructing predictable supramolecular structures. nih.gov

The propargyl group, with its terminal alkyne, offers a versatile handle for a variety of chemical modifications and interactions. This functionality can be utilized in several ways:

Metal Coordination: The alkyne can coordinate to metal centers, enabling the construction of metal-organic frameworks (MOFs) or other coordination polymers.

Click Chemistry: As mentioned, the terminal alkyne is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a prime example of click chemistry. This allows for the covalent linking of the benzoic acid scaffold to other molecules containing an azide group, leading to the formation of complex, tailored supramolecular systems. semanticscholar.org

An example of a related trifunctional building block used for creating chemical probes is 3-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid. sigmaaldrich.com This molecule contains a photoactivatable benzophenone (B1666685) group, an alkyne for click chemistry, and a carboxylic acid for linking to a ligand. sigmaaldrich.comsigmaaldrich.com This illustrates the modularity and potential for creating multifunctional supramolecular systems based on the core structure of this compound.

Aryl Ether Linkage Stability and Selective Cleavage Reactions

The aryl ether bond in this compound is a key structural feature, and its stability and selective cleavage are important considerations in its chemical transformations. Aryl ether bonds are generally quite stable, but their cleavage is a critical step in various chemical processes, notably in the depolymerization of lignin (B12514952), which is rich in such linkages. rsc.org

The cleavage of aryl ether bonds can be achieved under various conditions, often requiring catalysis. For instance, acid-catalyzed hydrolysis can cleave α-O-4 aryl ether linkages, a reaction that is well-studied in lignin model compounds like benzyl (B1604629) phenyl ether. nih.gov The mechanism of this cleavage in an acidic medium can proceed through either an SN1 or SN2 pathway. nih.gov In some cases, the presence of water as a cosolvent can be advantageous, as it can inhibit the formation of larger, undesired structures by introducing reactive hydroxyl groups. nih.gov

Recent advances have focused on developing more selective and milder methods for aryl ether cleavage. One promising approach involves the synergistic use of a Lewis acid and a hydrogenation metal catalyst. For example, a Co-Zn/beta catalyst has been shown to efficiently cleave aryl-ether linkages in lignin model compounds. rsc.org Another innovative method employs a combination of visible-light photoredox catalysis and Lewis acid catalysis to achieve selective cleavage of diaryl ethers at room temperature. researchgate.net Furthermore, zirconocene (B1252598) and photoredox catalysis have been utilized for the selective reductive cleavage of C-O bonds at benzylic positions in both benzyl ethers and alcohols. elsevierpure.com

For this compound, the specific conditions required for the selective cleavage of the propargyl ether linkage would depend on the desired outcome. Harsh conditions might lead to the cleavage of the ether bond to yield salicylic acid and propargyl-derived byproducts. Conversely, milder, more selective catalytic systems could potentially be developed to cleave this bond while leaving other functional groups intact, offering a route to modify the molecule at the ortho-position of the benzoic acid.

Multi-Component Reactions (MCRs) Incorporating the Compound

The bifunctional nature of this compound makes it a highly suitable component for multi-component reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom and step economy. researchgate.net

The carboxylic acid functionality of this compound allows it to participate in some of the most well-known MCRs, such as the Passerini and Ugi reactions. researchgate.netwalisongo.ac.id

Passerini Reaction: This is a three-component reaction involving a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide. organic-chemistry.org The product is an α-acyloxy amide. walisongo.ac.idorganic-chemistry.org By using this compound in a Passerini reaction, the resulting α-acyloxy amide would incorporate the propargyl ether moiety, providing a terminal alkyne for further functionalization. The Passerini reaction is often faster in apolar solvents, suggesting a concerted mechanism involving a cyclic transition state stabilized by hydrogen bonds. organic-chemistry.orgnih.gov

Ugi Reaction: This is a four-component reaction that adds an amine to the three components of the Passerini reaction. The product is a bis-amide. Similar to the Passerini reaction, incorporating this compound would yield a complex product bearing the propargyl group.

The propargyl group itself can also be a reactive component in certain MCRs, although it is more commonly retained as a functional handle for post-MCR modifications. The ability to introduce the alkyne functionality into complex molecular scaffolds generated by MCRs is a significant advantage, as it opens up possibilities for creating diverse molecular libraries through subsequent click chemistry reactions.

Another relevant MCR is the Groebke-Blackburn-Bienaymé (GBB) reaction, which is used to synthesize 3-amino-substituted imidazo[1,2-a]-heterocycles from an aldehyde, an isocyanide, and a 2-aminoazine. researchgate.net While this compound is not a direct participant in the GBB reaction, the principles of MCRs highlight the potential for designing novel reactions that could utilize its unique combination of functional groups.

Heterocyclic Compound Synthesis utilizing the Bifunctional Nature

The dual functionality of this compound provides a versatile platform for the synthesis of a variety of heterocyclic compounds. The presence of both a carboxylic acid and a terminal alkyne within the same molecule allows for intramolecular cyclization reactions or for one group to be transformed into a reactive intermediate that then reacts with the other.

One common strategy involves the intramolecular cyclization of the propargyl ether onto the carboxylic acid or a derivative thereof. For example, in a study on a related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, cyclization in N,N-diethyl aniline (B41778) at high temperature led to the formation of chromene derivatives. mdpi.com This suggests that under appropriate thermal or catalytic conditions, this compound could undergo similar cyclizations to form chromanone or related bicyclic heterocyclic systems.

The terminal alkyne is a particularly reactive group for heterocyclic synthesis. It can undergo a variety of cycloaddition reactions. For instance, as previously mentioned, the copper-catalyzed reaction with azides leads to the formation of 1,2,3-triazoles. semanticscholar.orgmdpi.com This is a highly efficient and widely used method for constructing this important heterocyclic ring system.

Furthermore, the alkyne can participate in reactions with other reagents to form different heterocycles. For example, cyclopropenones, which are highly strained cyclic ketones, can react with alkynes in the presence of a gold catalyst to form spirocyclic compounds. nih.gov

The carboxylic acid group can also be used to direct the formation of heterocycles. 2-Acylbenzoic acids, which are structurally related, are known to be versatile synthons for constructing heterocycles such as phthalides, isochromanones, isoindolines, and phthalazinones. researchgate.net While this compound is not a 2-acylbenzoic acid, its carboxylic acid group can be converted into other functional groups that can then participate in cyclization reactions.

The following table provides a summary of the potential heterocyclic systems that could be synthesized from this compound:

| Starting Material Functional Group(s) | Reaction Type | Potential Heterocyclic Product |

| Propargyl ether, Carboxylic acid | Intramolecular Cyclization | Chromanone/Chromene derivatives |

| Terminal Alkyne, Azide (external) | [3+2] Cycloaddition (Click Chemistry) | 1,2,3-Triazole |

| Terminal Alkyne, Nitrone (external) | [3+2] Cycloaddition | Isoxazoline |

| Terminal Alkyne, Diazo compound (external) | [3+2] Cycloaddition | Pyrazole |

| Carboxylic acid (after modification), Amine (internal or external) | Condensation/Cyclization | Lactam-containing heterocycles |

Coordination Chemistry and Metal Organic Framework Mof Applications

Ligand Design and Coordination Modes with Transition Metals

The spatial arrangement and electronic properties of the carboxylate and alkyne functionalities on the benzoic acid backbone dictate its interaction with transition metal ions, which is fundamental for designing novel coordination compounds.

The carboxylate group is the primary coordination site, capable of engaging with metal centers in various modes, including monodentate, bidentate, and bridging fashions. researchgate.netbohrium.com The ability of the carboxylate to bridge multiple metal ions is crucial for forming the extended network structures of MOFs. researchgate.net The specific coordination is influenced by factors such as the metal ion's nature, the solvent, and temperature. researchgate.netnih.gov For instance, in the presence of Zn²⁺, carboxylate ligands can adopt numerous configurations, leading to a vast number of potential metal acetate (B1210297) structures. researchgate.net The formation of polynuclear clusters, which act as secondary building units (SBUs), is common with carboxylate ligands and highly dependent on the reaction conditions. nih.gov

| Coordination Mode | Description | Significance in MOF Construction |

|---|---|---|

| Monodentate | Only one oxygen atom of the carboxylate group binds to a metal center. | Less common for forming stable, high-dimensional MOFs. |

| Bidentate Chelate | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. | Leads to stronger interactions and the formation of stable SBUs. researchgate.net |

| Bidentate Bridging | The carboxylate group links two different metal centers. This can occur in several conformations (syn-syn, syn-anti, anti-anti). | Essential for extending the structure into 1D, 2D, or 3D frameworks. |

Self-Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of 2-(Prop-2-yn-1-yloxy)benzoic acid to link metal centers via its carboxylate group is the driving force for the self-assembly of crystalline coordination polymers and MOFs.

Solvothermal and hydrothermal methods are widely used for synthesizing MOFs. nih.govrsc.org These techniques involve heating the ligand and a metal salt in a sealed container with a suitable solvent at elevated temperatures. These conditions promote the formation of well-defined, crystalline structures. The choice of solvent can also act as a template, influencing the final structure of the MOF.

The combination of the ligand's geometry and the coordination preference of the metal ion determines the resulting MOF's topology. The flexible nature of the propargyl ether chain in this compound can allow for the formation of interpenetrated or layered structures. The final architecture is also influenced by non-covalent interactions such as hydrogen bonding and π-π stacking. The result can range from one-dimensional chains to complex three-dimensional frameworks with varying pore sizes and shapes. nih.gov

Post-Synthetic Modification (PSM) of MOFs via Alkyne Reactivity

A significant advantage of incorporating this compound into MOFs is the presence of the terminal alkyne, which serves as a reactive handle for post-synthetic modification (PSM). nih.govacs.org PSM allows for the covalent alteration of the MOF's properties after its initial synthesis, which is crucial for creating tailored materials. acs.orgrsc.org

The alkyne group is particularly useful for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netacs.org These reactions are highly efficient and can be performed under mild conditions, often preserving the crystallinity of the MOF framework. nih.gov This allows for the introduction of a wide array of functional groups to the MOF's pores, enabling the fine-tuning of properties like gas adsorption, catalysis, and sensing. nih.govresearchgate.netacs.org For example, the conversion of alkyne groups on the pore surface of a zirconium-based MOF has been achieved with quantitative conversion while maintaining the framework's crystallinity. nih.gov

| PSM Reaction | Description | Advantages |

|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A reaction between a terminal alkyne and an azide (B81097) in the presence of a copper(I) catalyst to form a 1,2,3-triazole. | High yielding and versatile for introducing a wide range of functionalities. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A catalyst-free reaction between an azide and a strained cyclooctyne (B158145). | Avoids potentially cytotoxic copper catalysts, which is beneficial for life science applications. acs.org Can achieve nearly 100% conversion. acs.org |

| Nitrile Oxide-Alkyne Cycloaddition | A catalyst-free reaction between a nitrile oxide and an alkyne to form an isoxazole. | Proceeds at room temperature without a catalyst. researchgate.net |

Heterogeneous Catalysis within MOF Structures

There is no available information on the use of Metal-Organic Frameworks synthesized from "this compound" as heterogeneous catalysts. Research in this area typically involves the design of MOFs with specific active sites, leveraging the metal nodes or functional groups on the organic linkers to catalyze chemical reactions. Without any documented synthesis of a MOF using this particular ligand, no data on its potential catalytic activity, efficiency, or recyclability can be presented.

Gas Adsorption and Separation Properties of MOFs and Coordination Polymers

Similarly, no studies have been found that investigate the gas adsorption and separation properties of MOFs or coordination polymers constructed with "this compound." The porosity, surface area, and pore chemistry of MOFs, which are critical for their gas sorption performance, are determined by the specific combination of metal clusters and organic linkers used in their synthesis. As no such materials based on the specified compound have been reported, there are no corresponding data on their surface area (e.g., BET), pore size distribution, or their efficacy in separating specific gas mixtures.

Polymer Chemistry and Supramolecular Assembly Applications

Incorporation into Polymeric Architectures

The presence of both a polymerizable group (the alkyne) and a group capable of participating in step-growth polymerization (the carboxylic acid) opens up multiple avenues for integrating 2-(Prop-2-yn-1-yloxy)benzoic acid into polymer chains.

While specific studies detailing the homopolymerization of this compound are not extensively documented in publicly available research, its structural features suggest its potential as a monomer in various polymerization reactions. The terminal alkyne group can, in principle, undergo radical polymerization, although this is less common for alkynes compared to alkenes. More plausibly, it can be copolymerized with other monomers to introduce alkyne functionalities along a polymer backbone.

The carboxylic acid moiety allows for its use in condensation polymerization. For instance, it could be reacted with diols or diamines to form polyesters or polyamides, respectively. This would result in polymers with pendant propargyl groups, which can be used for subsequent modifications. A related compound, 4-(prop-2-yn-1-yloxy)benzoic acid, has been noted for its use in the synthesis of polymers that are polymerizable and have a high degree of crosslinking. researchgate.net The development of well-defined condensation polymers often relies on chain-growth condensation polymerization methods, which could potentially be applied to monomers like this compound to control polymer molecular weight and architecture.

The propargyl group of this compound is an ideal handle for post-polymerization modification and cross-linking via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it a powerful tool for creating complex polymer networks.

In a typical application, a polymer backbone containing azide (B81097) functionalities can be cross-linked by adding this compound, or its activated derivatives, in the presence of a copper(I) catalyst. The result is a stable triazole linkage. This approach allows for the precise control of cross-linking density, which in turn influences the mechanical and thermal properties of the resulting polymer network. The specificity of the click reaction ensures that side reactions are minimized, even in complex systems. This method has been widely used to create hydrogels, elastomers, and thermosets with tailored properties. While direct examples with this compound are not prevalent in the literature, the principle is well-established with other alkyne-functionalized molecules.

| Parameter | Description | Relevance to this compound |

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | The terminal alkyne of the propargyl group readily participates in this reaction. |

| Reactants | Polymer with pendant azide groups, this compound | The benzoic acid derivative acts as a bifunctional cross-linker. |

| Catalyst | Copper(I) source (e.g., CuBr, CuSO4/sodium ascorbate) | Essential for the formation of the 1,4-disubstituted triazole linkage. |

| Resulting Linkage | 1,2,3-Triazole ring | A stable, aromatic linkage that connects the polymer chains. |

| Control | Cross-linking density can be controlled by the stoichiometric ratio of alkyne to azide. | Allows for tuning of the network's mechanical and swelling properties. |

Supramolecular Scaffolding and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. The functional groups on this compound provide multiple opportunities for directed self-assembly.

The carboxylic acid group is a strong hydrogen bond donor and acceptor. Benzoic acid and its derivatives are well-known to form robust hydrogen-bonded dimers in the solid state and in non-polar solvents. This dimerization can be a primary organizing force in the self-assembly of this compound.

The benzene (B151609) ring of this compound can participate in π-stacking interactions. These interactions, which arise from the electrostatic and dispersion forces between aromatic rings, play a crucial role in the stabilization of supramolecular architectures. In the solid state, these interactions can lead to the formation of columnar or lamellar structures.

The interplay between hydrogen bonding and π-stacking is a key determinant of the final supramolecular structure. For example, hydrogen-bonded dimers of this compound could further assemble into larger aggregates through π-stacking of the aromatic rings. The specific geometry of the π-stacking (e.g., face-to-face, offset) will depend on the electronic nature of the aromatic ring and any steric constraints imposed by the substituents.

Design of Functional Polymers with Tunable Properties

The true potential of this compound lies in its ability to be a component in the design of functional polymers with properties that can be precisely tuned. By strategically incorporating this monomer into a polymer, a material scientist can introduce several valuable features.

The pendant alkyne groups serve as "clickable" sites for post-polymerization modification. This allows for the attachment of a wide variety of molecules, such as fluorescent dyes, bioactive peptides, or other functional polymers, to tailor the material's properties for specific applications. For example, attaching hydrophilic side chains could improve the water solubility of a polymer, while adding photoresponsive groups could create a light-sensitive material.

The carboxylic acid groups can also be used to tune properties. They can be deprotonated to create anionic polymers that are sensitive to pH and can interact with cationic species. They can also be used to form coordination complexes with metal ions, leading to the formation of metallo-supramolecular polymers with interesting electronic or catalytic properties.

The combination of these features in a single monomer provides a powerful platform for creating multifunctional materials. For instance, one could envision a polymer with a backbone derived from this compound where the alkyne groups are used for cross-linking and the carboxylic acid groups are used to bind and release a therapeutic agent in a pH-dependent manner.

Dynamic Covalent Chemistry (DCC) and Reversible Linkages

The functional architecture of this compound, featuring both a terminal alkyne and a carboxylic acid group, presents intriguing possibilities for its application in the burgeoning field of dynamic covalent chemistry (DCC). DCC utilizes reversible chemical reactions to form covalent bonds, leading to the creation of dynamic materials and supramolecular assemblies that can adapt their structure and properties in response to external stimuli. This section explores the theoretical and potential applications of this compound in forming reversible linkages for advanced polymer and supramolecular systems.

While direct, documented applications of this compound in DCC are not extensively reported in current literature, its constituent functional groups are known to participate in reactions that can be rendered reversible under specific conditions. The terminal alkyne, in particular, offers a versatile handle for engaging in such dynamic bond formation.

One of the most promising avenues for the integration of this compound into dynamic systems is through the reversible thiol-yne Michael addition reaction. While often utilized in "click chemistry" for its efficiency in forming stable carbon-sulfur bonds, the conjugate adducts of this reaction can exhibit reversibility. This retro-Michael reaction is typically induced by changes in temperature or pH, allowing for the dissociation of the linkage. acs.org

For instance, a polymer network could be formed by reacting a multifunctional thiol-containing crosslinker with a polymer synthesized from this compound monomers. The resulting vinyl sulfide (B99878) linkages would act as dynamic crosslinks. Upon heating, these bonds could break, allowing the material to flow and be reprocessed or healed. Upon cooling, the linkages would reform, restoring the material's integrity. The carboxylic acid moiety of the benzoic acid ring could be leveraged to further tune the properties of the resulting polymer, for example, by influencing its solubility or by participating in secondary, non-covalent interactions like hydrogen bonding.

The terminal alkyne can also be deprotonated with a strong base to form a potent nucleophile, an acetylide ion. This nucleophile can then react with various electrophiles. While many of these reactions are not readily reversible, certain systems, such as those involving addition to specific carbonyl compounds or imines, could potentially be designed to exhibit dynamic behavior under equilibrium control.

The table below outlines a hypothetical system where this compound is used as a monomer in the formation of a dynamic polymer network via a reversible thiol-yne reaction.

Table 1: Hypothetical Dynamic Polymer System Utilizing this compound

| Component | Structure/Function | Role in Dynamic System | Reversible Linkage | Stimulus for Reversibility |

| Monomer | This compound | Provides the alkyne functionality for crosslinking. The carboxylic acid group can be used for further functionalization or to influence polymer properties. | Not applicable | Not applicable |

| Polymer Backbone | A polymer synthesized from the monomer (e.g., a polyester (B1180765) or polyamide) | Forms the main structural component of the material. | Not applicable | Not applicable |

| Crosslinker | A multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate)) | Reacts with the alkyne groups on the polymer backbone to form a network. | Vinyl sulfide | Temperature, pH |

| Resulting Material | A crosslinked polymer network | A potentially self-healing or reprocessable material. | The network of vinyl sulfide bonds | Heating the material to induce the retro-Michael reaction, allowing the polymer chains to move and the material to be reshaped. Cooling allows the bonds to reform. |

The development of such dynamic systems based on this compound would open up new avenues for the creation of "smart" materials with applications in areas such as self-healing coatings, adaptable adhesives, and responsive drug delivery systems. Further research is required to explore the practical feasibility and to optimize the reaction conditions for achieving efficient and controlled reversible bond formation with this versatile chemical compound.

Catalysis and Catalytic Systems Involving 2 Prop 2 Yn 1 Yloxy Benzoic Acid

Role as a Ligand in Homogeneous Catalysis

There is no scientific literature available that describes the use of 2-(Prop-2-yn-1-yloxy)benzoic acid as a ligand in homogeneous catalysis. The carboxylate group and the alkyne moiety present in the molecule suggest potential for coordination with metal centers; however, this has not been explored or reported.

No studies have been published that utilize this compound as a ligand in transition metal-catalyzed cross-coupling reactions. Research in this area typically focuses on ligands designed to enhance catalyst stability, activity, and selectivity, but this specific compound has not been featured in such a role.

While the C-H activation of benzoic acids is a well-established field, with numerous examples of palladium-catalyzed reactions, there are no reports of this compound being used as a ligand to facilitate such transformations. The directing-group capability of the carboxylic acid is a known strategy, but the influence or participation of the propargyl ether substituent in this context has not been investigated.

Organocatalysis Mediated by the Carboxylic Acid Moiety

The carboxylic acid group is known to participate in organocatalysis, primarily through hydrogen bonding to activate substrates. For instance, benzoic acid itself has been shown to catalyze reactions like the ring-opening polymerization of lactones. However, no research has been published that specifically investigates or demonstrates the use of this compound as an organocatalyst.

Precursor for Heterogeneous Catalysts (e.g., Supported Metal Nanoparticles)

The terminal alkyne group in this compound could theoretically be used to anchor the molecule onto a support, which could then be used to coordinate metal ions and form supported metal nanoparticle catalysts upon reduction. Despite this theoretical potential, there are no experimental reports of this compound being used as a precursor for creating heterogeneous catalysts.

Mechanistic Investigations of Catalytic Cycles

As there are no reported catalytic reactions involving this compound, no mechanistic investigations of corresponding catalytic cycles have been conducted or published.

Asymmetric Catalysis Applications

The development of chiral derivatives of this compound for use in asymmetric catalysis has not been reported in the scientific literature. Consequently, there are no applications of this compound in asymmetric catalysis to be found.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(Prop-2-yn-1-yloxy)benzoic acid, both ¹H and ¹³C NMR are utilized to confirm the connectivity and arrangement of atoms.

In ¹H NMR spectroscopy, the distinct electronic environments of the protons result in characteristic chemical shifts (δ). The propargyl group protons are particularly diagnostic: the terminal alkyne proton (≡C-H) typically appears as a triplet, while the methylene (B1212753) protons adjacent to the ether oxygen (O-CH₂) present as a singlet. The aromatic protons on the benzene (B151609) ring produce a complex multiplet pattern in the downfield region, and the acidic proton of the carboxyl group is observed as a broad singlet at a very low field, often between 12 and 13 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. Key resonances include those for the two sp-hybridized carbons of the alkyne, the sp³-hybridized methylene carbon of the propargyl group, the six distinct sp²-hybridized carbons of the substituted benzene ring, and the sp²-hybridized carbon of the carboxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet |

| Aromatic (Ar-H) | 6.8 - 8.0 | Multiplet |

| Methylene (-OCH₂) | 4.6 - 4.8 | Singlet |

Data is predictive and based on typical chemical shifts for similar functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.

IR spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound is dominated by a very strong and sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic acid. Another key feature is the sharp, weak absorption at approximately 3300 cm⁻¹, which is characteristic of the ≡C-H stretch of the terminal alkyne. A very broad band, often spanning from 3500 to 2500 cm⁻¹, arises from the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C-O stretching vibrations of the ether and carboxylic acid appear in the 1320-1000 cm⁻¹ region.

Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information. The C≡C triple bond stretch of the alkyne group, which is often weak in the IR spectrum, is expected to produce a strong signal in the Raman spectrum around 2100-2150 cm⁻¹. Symmetrical vibrations, such as the breathing mode of the aromatic ring, are also typically Raman active.

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-OH) | O-H Stretch (H-bonded) | 3500 - 2500 (very broad) |

| Alkyne (≡C-H) | C-H Stretch | ~3300 (sharp, weak) |

| Carboxylic Acid (C=O) | C=O Stretch | ~1700 (strong, sharp) |

| Alkyne (C≡C) | C≡C Stretch | ~2150 (weak to medium) |

Data is based on characteristic absorption frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition (C₁₀H₈O₃). The monoisotopic mass of this compound is 176.04735 Da.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. ESI analysis often reveals the molecule as a protonated species [M+H]⁺ (m/z 177.05463), a sodiated adduct [M+Na]⁺ (m/z 199.03657), or a deprotonated species [M-H]⁻ (m/z 175.04007) in negative ion mode. The fragmentation pattern observed in MS/MS experiments can further confirm the structure by showing the loss of characteristic neutral fragments, such as H₂O, CO, and CO₂, providing evidence for the presence of the carboxylic acid group.

Table 3: Predicted m/z Values for Adducts of this compound in ESI-MS

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 177.05463 |

| [M+Na]⁺ | 199.03657 |

| [M+K]⁺ | 215.01051 |

| [M+NH₄]⁺ | 194.08117 |

Data sourced from PubChemLite.

X-ray Diffraction (XRD) for Single Crystal and Powder Structural Analysis

It is anticipated that the benzene ring and the carboxyl group are nearly coplanar to maximize π-electron conjugation. A key structural feature of benzoic acids is the formation of centrosymmetric dimers in the solid state, where two molecules are linked by strong O-H···O hydrogen bonds between their carboxyl groups. The propargyl ether side chain introduces conformational flexibility around the C-O bond. The crystal packing would be influenced by a combination of these strong hydrogen bonds, weaker C-H···O interactions, and van der Waals forces. Powder X-ray diffraction (PXRD) could be used to analyze polycrystalline samples, providing information on the crystal system, unit cell dimensions, and phase purity.

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Characterization (for derived materials)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are not typically used to characterize small molecules like this compound itself. However, they are indispensable for analyzing the morphology and nanostructure of materials derived from it.

Given its terminal alkyne functionality, this compound is an ideal building block for synthesizing more complex structures, such as polymers or functionalized surfaces, via "click chemistry" reactions. For instance, if this molecule were used as a monomer in a polymerization reaction, SEM could be employed to study the surface topography, particle size, and porosity of the resulting polymer. TEM would offer higher resolution images, revealing details about the internal structure, such as the arrangement of polymer chains or the presence of any ordered nanodomains. These techniques are crucial for establishing structure-property relationships in materials science applications where this compound serves as a precursor.

Elemental Analysis (EA) for Purity and Composition Verification

Elemental Analysis (EA) is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a sample. For this compound, EA is used to verify its elemental composition and assess its purity.

The theoretical composition is calculated from its molecular formula, C₁₀H₈O₃ (Molecular Weight: 176.17 g/mol ). An experimental analysis of a pure sample should yield percentage values that are in close agreement (typically within ±0.4%) with the calculated theoretical values. Any significant deviation could indicate the presence of impurities, such as residual solvents or starting materials from the synthesis.

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₈O₃)

| Element | Symbol | Atomic Mass | Molar Mass Contribution ( g/mol ) | Percentage Composition (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 120.11 | 68.18% |

| Hydrogen | H | 1.008 | 8.064 | 4.58% |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These calculations solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) has become a widely used method for studying benzoic acid and its derivatives due to its favorable balance of computational cost and accuracy. vjst.vn For related molecules like the benzoic acid monomer and dimer, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(2d,p), are employed to optimize the molecular geometry and calculate vibrational frequencies. vjst.vnvjst.vn Such studies on the parent benzoic acid reveal that in the dimeric form, a strong intermolecular hydrogen bond (O-H∙∙∙O) is formed with a calculated bond distance of approximately 1.637 Å. vjst.vn

The electronic properties of these molecules are also extensively investigated using DFT. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity and charge transfer characteristics. vjst.vn For benzoic acid, the HOMO-LUMO energy gap has been calculated to understand its electronic transitions. vjst.vn Furthermore, the molecular electrostatic potential (MEP) surface is calculated to identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack, which is crucial for understanding its chemical reactivity and intermolecular interactions. vjst.vn

Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). vjst.vn Studies on benzoic acid have shown that calculated absorption values correspond to electronic excitations, such as from HOMO-1 to LUMO and HOMO to LUMO+2. vjst.vn The effect of solvents on these properties is also modeled, indicating that benzoic acid molecules are more stabilized in less polar solvents. vjst.vn

Table 1: Calculated Thermodynamic Properties for Benzoic Acid using DFT/B3LYP/6-311G++(2d,p) (Note: This data is for the parent compound, benzoic acid, and serves as an illustrative example of the types of properties calculated via DFT.)

| Solvent | Electronic Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) |

| Gas | -421.996 | -421.889 | -421.933 |

| Water | -422.007 | -421.899 | -421.944 |

| Methanol | -422.008 | -421.900 | -421.945 |

| Ethanol | -422.008 | -421.900 | -421.945 |

Source: Adapted from data on benzoic acid. vjst.vn

For higher accuracy, particularly for excited state properties, ab initio calculations are utilized. Methods such as Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) provide benchmark data for assessing the performance of various DFT functionals. researchgate.net In a study of several benzoic acid derivatives, high-level gas-phase EOM-CCSD calculations were used as a reference to evaluate the accuracy of TD-DFT results. researchgate.net This comparative approach found that certain range-separated and hybrid functionals, like CAM-B3LYP and M06-2X, show excellent agreement with the EOM-CCSD benchmarks for predicting excitation energies. researchgate.net These high-level calculations are crucial for ensuring the reliability of more computationally efficient DFT methods for larger and more complex systems like 2-(prop-2-yn-1-yloxy)benzoic acid.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, the terminal alkyne group is of particular interest as it can participate in "click chemistry" reactions, a class of reactions known for their high efficiency and selectivity. Theoretical models can be used to map the potential energy surface of such reactions, identifying transition states and intermediates. This allows for the calculation of activation barriers and reaction energies, providing a detailed understanding of the reaction kinetics and thermodynamics. By modeling the interaction of the alkyne group with potential reaction partners, such as azides in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), computational studies can predict the regioselectivity and efficiency of forming covalent linkages with other molecules.

Molecular Dynamics (MD) Simulations for Supramolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and intermolecular interactions of molecules in condensed phases. ucl.ac.uk For benzoic acid and its derivatives, MD simulations can reveal how molecules self-associate in solution and form larger aggregates. ucl.ac.ukunimi.it Classical MD simulations have been used to investigate the aggregation of supercooled benzoic acid, showing that confinement can significantly impact the collective dynamics and increase the local order through hydrogen bonding. unimi.it

In the context of this compound, MD simulations using force fields like the General Amber Force Field (GAFF) can model its behavior in various solvents. ucl.ac.uk These simulations can predict the formation of dimers through hydrogen bonding between the carboxylic acid groups or other forms of self-association, such as π-π stacking of the benzene (B151609) rings. ucl.ac.uk Such studies on related benzoic acid derivatives have shown that in apolar solvents, hydrogen-bonded dimers are the predominant species, whereas in polar solvents that can act as hydrogen bond acceptors, the formation of these dimers is inhibited. ucl.ac.uk These simulations provide a dynamic picture of the supramolecular structures that can form, which is critical for understanding processes like crystallization and interaction with biological macromolecules. mdpi.com

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are highly effective in predicting spectroscopic parameters and analyzing the conformational landscape of flexible molecules like this compound. The presence of the propargyl ether linkage allows for rotation around the C-O bonds, leading to multiple possible conformations.

Conformational analysis, often performed using DFT, can identify the most energetically favorable conformations. For substituted benzoic acids, studies have revealed the existence of multiple stable conformers based on the orientation of the functional groups. mdpi.com For example, in 2-fluoro-4-hydroxy benzoic acid, eight different conformers are possible due to the rotational freedom of the hydroxyl and carboxylic acid groups. mdpi.com Similar analysis for this compound would identify low-energy structures and the energy barriers for interconversion between them.

Theoretical calculations are also used to predict various spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. mdpi.com Theoretical chemical shifts for protons and carbons can be compared with experimental data to confirm the molecular structure and assign spectral peaks. mdpi.com

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com These theoretical spectra aid in the assignment of experimental FT-IR and FT-Raman bands to specific vibrational modes of the molecule. mdpi.com

Mass Spectrometry: Computational tools can predict properties relevant to mass spectrometry, such as the collision cross section (CCS), which is a measure of the ion's shape in the gas phase. These predictions can aid in the identification of the compound in complex mixtures.

Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 177.05463 | 137.3 |

| [M+Na]⁺ | 199.03657 | 147.5 |

| [M-H]⁻ | 175.04007 | 138.5 |

| [M+NH₄]⁺ | 194.08117 | 154.6 |

| [M+K]⁺ | 215.01051 | 143.9 |

Source: PubChemLite. uni.lu

Structure-Property Relationship Predictions at the Molecular Level

A key strength of computational chemistry is its ability to establish clear relationships between a molecule's structure and its physical or chemical properties. For this compound, these studies can predict how structural modifications influence its characteristics.

One important property is acidity, represented by the pKa value. The presence of the electron-withdrawing propargyloxy group is predicted to lower the pKa of the carboxylic acid compared to unsubstituted benzoic acid (pKa ~4.2), making it a stronger acid. Quantum chemical calculations can quantify this effect by computing the energetics of deprotonation.

Furthermore, the relationship between the electronic structure and reactivity can be explored through the analysis of frontier molecular orbitals and reactivity descriptors derived from DFT. vjst.vn These analyses can explain, for example, how the substituent at the ortho position influences the electron density distribution in the aromatic ring and the reactivity of the carboxylic acid and alkyne functional groups. By systematically modifying the structure in silico and calculating the resulting properties, a comprehensive understanding of the structure-property relationships can be developed, guiding the design of new molecules with tailored functionalities.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

The conventional synthesis of 2-(prop-2-yn-1-yloxy)benzoic acid involves the Williamson ether synthesis, where 2-hydroxybenzoic acid (salicylic acid) is treated with propargyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972). While effective, researchers are exploring more efficient and environmentally benign alternatives.

Recent advancements include the development of novel nanocatalytic systems. For instance, a copper(II) complex immobilized on iron oxide magnetic nanoparticles has been shown to catalyze C-O coupling reactions (Ullman reaction) effectively in an aqueous environment. researchgate.net This approach offers advantages such as mild reaction conditions, faster reaction times, and the elimination of hazardous organic solvents. researchgate.net The development of such catalytic methods represents a significant step towards greener and more sustainable chemical manufacturing.

| Method | Key Reagents & Catalyst | Solvent | Conditions | Key Advantages |

| Conventional Williamson Ether Synthesis | 2-hydroxybenzoic acid, Propargyl bromide, K₂CO₃ (base) | Acetone or DMF | Reflux | Well-established, reliable for lab scale. |

| Nanocatalyzed Ullman Reaction | Aryl halide, Phenol (B47542), Cs₂CO₃ (base), [Fe₃O₄@Cu(II)] nanomagnetic catalyst | Water | Room Temperature | Aqueous medium, catalyst reusability, mild conditions, high efficiency. researchgate.net |

A comparison of a conventional synthetic method with a novel nanocatalyzed approach for related ether compounds.

Integration into Advanced Functional Materials

The unique structure of this compound makes it an ideal monomer or building block for the creation of advanced functional materials. The terminal alkyne is particularly valuable as it serves as a handle for post-polymerization modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov

This compound and its isomers are used for the synthesis of functionalized polymers with high degrees of crosslinking and specific properties. biosynth.com Its derivatives are instrumental in creating sophisticated chemical probes. For example, trifunctional building blocks containing a photoactivatable group (like benzophenone), the alkyne tag, and a carboxylic acid handle are synthesized for use in chemical biology. celluars.comsigmaaldrich.com These probes can be attached to a ligand, which then binds to a biological target. Subsequent UV light activation triggers covalent cross-linking, and the alkyne tag allows for the attachment of reporter molecules (e.g., fluorophores or biotin) for visualization and isolation. celluars.comsigmaaldrich.com

| Material Type | Key Feature from Compound | Specific Application |

| Functional Polymers | Alkyne group for crosslinking/functionalization | Creation of polymer networks with tailored thermal and mechanical properties. biosynth.com |

| Photoaffinity Probes | Alkyne tag for "clicking" on reporter molecules | Identifying protein-ligand interactions and studying biological systems. celluars.comsigmaaldrich.com |

| Triazole-Conjugates | Alkyne group for CuAAC reaction with azides | Development of novel therapeutic agents, such as antibacterial compounds. mdpi.com |

| Oligonucleotide Conjugates | Building block for complex structures | Synthesis of modified nucleic acids for research and diagnostics. |

Examples of advanced functional materials developed using this compound and its derivatives.

Discovery of Unconventional Catalytic Applications

While this compound is not typically a catalyst itself, its terminal alkyne group makes it a critical reactant in powerful catalytic reactions that have unconventional applications. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This "click" reaction is exceptionally efficient and specific, allowing for the covalent linkage of the benzoic acid scaffold to molecules containing an azide (B81097) group, forming a stable triazole ring. nih.govevitachem.com

This catalytic reaction is the foundation for numerous applications, from synthesizing complex drug-like molecules to functionalizing material surfaces. nih.gov The resulting 1,2,3-triazole moiety is not just a linker; it is a privileged pharmacophore in its own right, known for its ability to engage in various noncovalent interactions with biological targets, contributing to the development of new therapeutics. mdpi.com Research into new catalysts, such as novel copper complexes or ruthenium-based systems for alternative cycloadditions, continues to expand the scope of reactions in which this versatile building block can be employed.

| Catalytic Reaction | Role of the Compound | Catalyst | Product Type |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne source | Copper(I) salts (e.g., CuI) | 1,2,3-Triazole conjugates |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Alkyne source | None (strain-activated cycloalkyne) | Triazole conjugates |

| Sonogashira Coupling | Terminal alkyne | Palladium and Copper co-catalyst | Aryl-alkynes |

A summary of key catalytic reactions where this compound serves as a crucial substrate.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The applications of this compound perfectly exemplify the synergy between organic chemistry and materials science. Organic chemists devise novel and efficient ways to synthesize the molecule and its derivatives, while materials scientists and chemical biologists utilize these tailored compounds to construct new materials and tools with unprecedented functions.

This interdisciplinary approach is evident in several areas:

Biomaterials: The compound is used to create biocompatible polymers and hydrogels. The alkyne groups can be used for "clicking" bioactive peptides or growth factors to the material surface, creating scaffolds for tissue engineering.

Drug Discovery: The synthesis of indole-triazole conjugates as potential antibacterial agents showcases the fusion of synthetic strategy with pharmacological testing to address challenges like antibiotic resistance. mdpi.com

Advanced Diagnostics: By incorporating this molecule into polymer-based sensors, the alkyne can be used to attach specific recognition elements (e.g., antibodies or DNA strands), leading to highly sensitive and selective diagnostic devices.

The continuous collaboration between these fields is expected to drive future innovations, leading to the development of "smart" materials that can sense and respond to their environment, targeted drug delivery systems, and more effective diagnostic platforms, all built upon versatile molecular scaffolds like this compound.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(Prop-2-yn-1-yloxy)benzoic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution of a propynyl group onto a benzoic acid derivative. A validated method includes:

- Step 1: React 2-hydroxybenzoic acid with propargyl bromide under anhydrous conditions (e.g., THF or DMF) using a base like NaH or K₂CO₃ to deprotonate the hydroxyl group .

- Step 2: Monitor reaction progress via TLC or HPLC. Optimize temperature (0°C to room temperature) to balance reaction rate and side-product formation.

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Yield improvements (~70–80%) are achievable with inert atmosphere (N₂/Ar) and controlled stoichiometry (1:1.2 molar ratio of benzoic acid to propargyl bromide) .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Answer:

- ¹H NMR:

- IR:

- Strong absorption at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~3300 cm⁻¹ (≡C-H stretch of propargyl group) .

- Validation: Compare with literature data or analogs (e.g., 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile in crystallographic studies) .

Advanced: How can crystallographic software (SHELXL, ORTEP) resolve structural ambiguities in this compound derivatives?

Answer:

- Data Collection: Use high-resolution single-crystal X-ray diffraction. SHELXL refines anisotropic displacement parameters to model electron density accurately .

- ORTEP Visualization: Generate thermal ellipsoid plots to assess bond-length distortions (e.g., propargyl C≡C bond vs. expected 1.20 Å). Discrepancies >0.05 Å may indicate disorder; apply TWIN/BASF commands in SHELXL for twinned crystals .

- Case Study: For derivatives like 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile, hydrogen-bonding networks (e.g., O-H···N interactions) stabilize the crystal lattice, validated via PLATON .

Advanced: How can computational modeling predict the reactivity of this compound in click chemistry applications?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate alkyne reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Frontier Molecular Orbitals: Calculate HOMO-LUMO gaps; narrower gaps (~5–6 eV) correlate with higher reactivity. Propargyl ethers often show enhanced reactivity due to electron-withdrawing carboxyl groups .

- Validation: Compare computed reaction barriers with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of propargyl bromide intermediates .

- Spill Management: Neutralize acid spills with sodium bicarbonate; collect propargyl-containing waste in sealed containers for incineration .

- Exposure Limits: Monitor airborne concentrations via GC-MS; OSHA PEL for propargyl derivatives is ≤1 ppm .

Advanced: How can researchers address contradictions in crystallographic data between SHELXL and other refinement software?

Answer:

- Cross-Validation: Refine the same dataset with SHELXL, OLEX2, and Jana2000. Compare R-factors; discrepancies >2% suggest model bias.

- Twinned Data: For SHELXL, use HKLF5 format to handle twinning. If SHELXD fails phase solution, switch to Superflip for charge-flipping .

- Example: A study on 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile resolved twinning via SHELXL’s BASF parameter, achieving R1 = 0.035 .

Advanced: What in vitro assays are suitable for evaluating the metabolic stability of this compound derivatives?

Answer:

- Microsomal Stability: Incubate derivatives with liver microsomes (human/rat) at 37°C. Quantify parent compound loss via LC-MS/MS over 60 min. Half-life (t₁/₂) <30 min indicates rapid metabolism .

- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® assays). IC₅₀ <10 µM suggests significant inhibition .

- Data Interpretation: Corrogate metabolic soft spots (e.g., propargyl ether cleavage) with DFT-calculated bond dissociation energies .

Advanced: How can this compound be functionalized for use in polymer-based drug delivery systems?

Answer:

- Click Chemistry: Introduce azide-terminated PEG chains via CuAAC to create amphiphilic copolymers.

- Characterization: Confirm conjugation via ¹H NMR loss of propargyl protons and GPC analysis (Mw ~10–20 kDa) .

- Application: Load doxorubicin into micelles (critical micelle concentration ~0.01 mg/mL) and assess release kinetics at pH 5.0 (tumor microenvironment) .

Basic: What analytical techniques are recommended for purity assessment of this compound?

Answer:

- HPLC: Use a C18 column (ACN/0.1% TFA mobile phase) with UV detection at 254 nm. Purity ≥95% is acceptable for most studies .

- Elemental Analysis: Match calculated (C: 65.45%, H: 4.58%) and observed values within ±0.3% .

- Melting Point: Compare with literature (e.g., 139–140°C for analogs) .

Advanced: How can electron localization function (ELF) analysis elucidate bonding behavior in this compound?

Answer:

- ELF Calculation: Perform DFT (B3LYP/def2-TZVP) to map electron localization. High ELF (>0.8) at the C≡C bond confirms strong σ-character, while carboxyl groups show delocalized π-density .

- Application: Correlate ELF with reactivity—regions of low localization (e.g., propargyl OCH₂) are prone to nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products